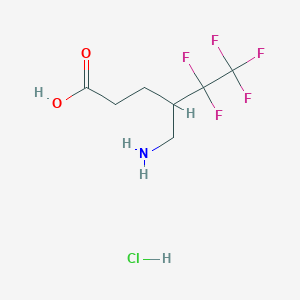
4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic compound with an amine group (-NH2) and a carboxylic acid group (-COOH) attached to a carbon chain. The name suggests that it also contains fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be a linear carbon chain with fluorine atoms attached to the carbon atoms and an amine group and a carboxylic acid group at one end .Chemical Reactions Analysis
As an organic compound containing both amine and carboxylic acid functional groups, this compound could participate in a variety of chemical reactions. For example, it could react with other carboxylic acids or amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could make the compound more lipophilic (fat-soluble), while the presence of the amine and carboxylic acid groups could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Fluorinated Quinoxaline Derivatives : 4-(Aminomethyl) derivatives have been utilized in the synthesis of fluorinated quinoxaline derivatives. For instance, 2-methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide was synthesized and converted into bromomethyl and acetoxymethyl derivatives, highlighting the role of aminomethyl groups in the development of complex organic structures (Kotovskaya, S., et al., 1999).
Development of Aminomethyl-Substituted Polyacetylenes : Research on polyacetylenes bearing an aminomethyl group, like 4-aminomethyl, has shown their potential in polymer chemistry. These compounds demonstrate different properties based on their polymerizability and solubility in organic solvents, indicating their utility in material science (Yashima, E., et al., 1997).
Aminomethylation Reactions : Studies on aminomethylation reactions, including those involving 4-(aminomethyl)pyridine derivatives, show varied structural motifs based on ligand ratios, anions, and hydrogen bonding. This indicates the versatility of aminomethyl groups in creating diverse molecular structures (Feazell, R. P., et al., 2006).
Molecular Studies and Pharmaceutical Research
- Investigation of Antibiotics and Related Substances : In the pharmaceutical domain, derivatives like 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride have been synthesized and studied for their potential as anti-tumor substances, showcasing the significance of aminomethyl derivatives in medicinal chemistry (Kinoshita, M., & Umezawa, S., 1960).
Environmental and Agricultural Applications
- Phosphazene Derivatives with Amino Acid Esters : Research on phosphazene derivatives having amino acid esters, including methyl 6-aminohexanoate hydrochloride, has highlighted their potential in environmental applications due to their hydrolytic degradation into harmless products. This research underscores the role of aminomethyl groups in developing environmentally friendly materials (Uslu, A., et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NO2.ClH/c8-6(9,7(10,11)12)4(3-13)1-2-5(14)15;/h4H,1-3,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRQYGATSHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)C(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2463682.png)
![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)
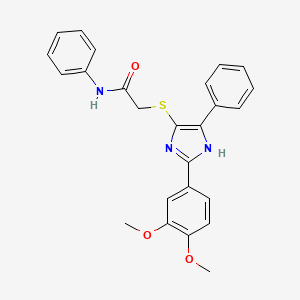
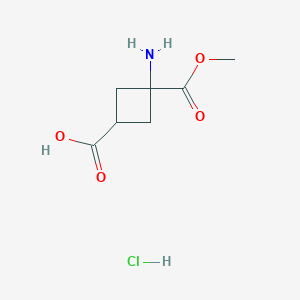
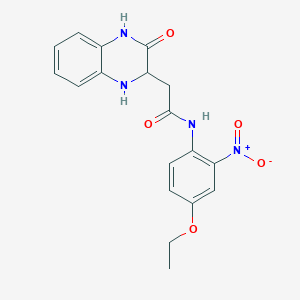
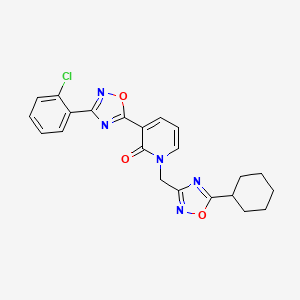
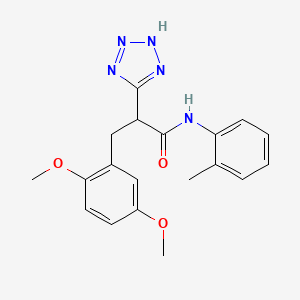
![1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2463695.png)
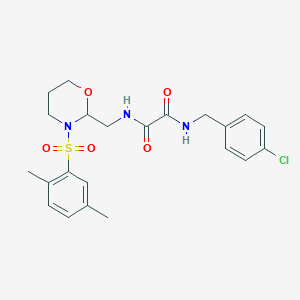
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)
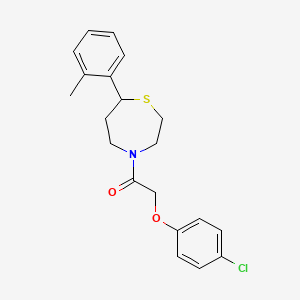
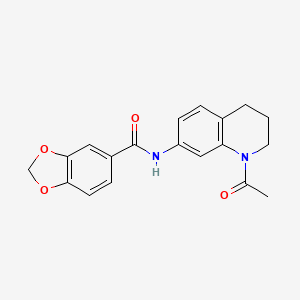

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2463703.png)